4-((3-Methylmorpholino)sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-Methylmorpholino)sulfonyl)benzonitrile is a chemical compound with the molecular formula C12H14N2O3S. It is known for its unique structure, which includes a benzonitrile group attached to a sulfonyl group and a 3-methylmorpholine moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methylmorpholino)sulfonyl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 3-methylmorpholine in the presence of a sulfonylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, and the reaction is typically carried out in large reactors. The product is then isolated and purified using industrial-scale purification methods such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
4-((3-Methylmorpholino)sulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
4-((3-Methylmorpholino)sulfonyl)benzonitrile is used in a wide range of scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential lead compound in drug discovery and development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((3-Methylmorpholino)sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Methylmorpholino)sulfonyl)benzonitrile
- 4-((3-Ethylmorpholino)sulfonyl)benzonitrile
- 4-((3-Methylpiperidino)sulfonyl)benzonitrile
Uniqueness
4-((3-Methylmorpholino)sulfonyl)benzonitrile is unique due to the presence of the 3-methylmorpholine moiety, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can lead to different reactivity and biological activity profiles .
Properties
Molecular Formula |
C12H14N2O3S |
---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
4-(3-methylmorpholin-4-yl)sulfonylbenzonitrile |
InChI |
InChI=1S/C12H14N2O3S/c1-10-9-17-7-6-14(10)18(15,16)12-4-2-11(8-13)3-5-12/h2-5,10H,6-7,9H2,1H3 |
InChI Key |
FAKZPPIPNJFGRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.